

# A Comprehensive Technical Guide to the Chemical Properties of Neryl Isobutyrate

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## Compound of Interest

Compound Name: Neryl isobutyrate

Cat. No.: B1581612

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## Abstract

**Neryl isobutyrate** is a naturally occurring ester with a characteristic sweet, fruity aroma. It is found in various essential oils and is utilized as a flavoring and fragrance agent.[1] Beyond its sensory properties, **neryl isobutyrate** has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[2] This technical guide provides an in-depth overview of the chemical properties of **neryl isobutyrate**, including its physicochemical characteristics, spectral data, and stability. Detailed experimental protocols for its analysis are also presented, along with visualizations of analytical workflows and relevant biological pathways to support further research and development.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **neryl isobutyrate** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Property	Value	References
Molecular Formula	C <sub>14</sub> H <sub>24</sub> O <sub>2</sub>	[1][2][3][4][5][6]
Molecular Weight	224.34 g/mol	[1][2][3][5][7]
CAS Number	2345-24-6	[1][2][3][4][7][8]
Appearance	Colorless liquid	[1][2][8][9]
Odor	Sweet, rosy, fruity with raspberry and strawberry notes	[1][2][3][8][10]
Boiling Point	229-232 °C at 760 mmHg; 135 °C at 13 mmHg	[1][3][4][8][9][10]
Density	0.880 - 0.900 g/mL at 25 °C	[1][2][3][8][9][10]
Refractive Index	1.451 - 1.462 at 20 °C	[1][2][3][8][9][10]
Flash Point	>110 °C (>230 °F)	[3][4][8][9][10]
Solubility	Practically insoluble in water; Soluble in alcohol and oils	[1][2][3][8][9][10]
Vapor Pressure	0.002 mmHg at 25 °C (estimated)	[8][10]
logP (o/w)	4.98 (estimated)	[3][10]

## Chemical Structure and Identification

**Neryl isobutyrate** is the ester of nerol and isobutyric acid. Its systematic IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate.[1] The presence of a double bond at the C2 position results in cis-trans isomerism, with **neryl isobutyrate** being the (Z)- or cis-isomer, and its counterpart, geranyl isobutyrate, being the (E)- or trans-isomer.

Key Identifiers:

- FEMA Number: 2775[1][2][3][5][8]
- EINECS Number: 219-061-1[1][3][8]

- InChI: InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9-[1][6]
- InChIKey: OGJYXQFXLSCKTP-LCYFTJDESA-N[1][6]
- SMILES: CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C[1][6]

## Stability and Reactivity

**Neryl isobutyrate** is generally considered stable under recommended storage conditions.[2] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, in a cool and well-ventilated area to prevent degradation.[2][9] The safety data sheet for **neryl isobutyrate** indicates that it is not classified as a hazardous substance or mixture.[7] However, as with most organic esters, it can be expected to undergo hydrolysis under strong acidic or basic conditions to yield nerol and isobutyric acid. It is incompatible with strong oxidizing and reducing agents.[11]

## Experimental Protocols

The characterization and quality control of **neryl isobutyrate** rely on several standard analytical techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of **neryl isobutyrate** and identify any impurities.

Methodology:

- Sample Preparation: Dilute the **neryl isobutyrate** sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
  - GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector: Split/splitless injector, with an injection volume of 1  $\mu\text{L}$  and a split ratio of 50:1. The injector temperature is set to 250  $^{\circ}\text{C}$ .
- Oven Temperature Program: An initial temperature of 60  $^{\circ}\text{C}$  is held for 2 minutes, then ramped to 280  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ , and held for 5 minutes.
- MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically  $m/z$  40-400. The ion source and transfer line temperatures are maintained at 230  $^{\circ}\text{C}$  and 280  $^{\circ}\text{C}$ , respectively.
- Data Analysis: The retention time of the major peak is compared with that of a **neryl isobutyrate** standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm its identity. Purity is determined by the peak area percentage.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **neryl isobutyrate**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
  - $^{13}\text{C}$  NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
- Data Analysis: The obtained spectra are analyzed to confirm the expected chemical shifts and coupling constants for the **neryl isobutyrate** structure.

## Infrared (IR) Spectroscopy

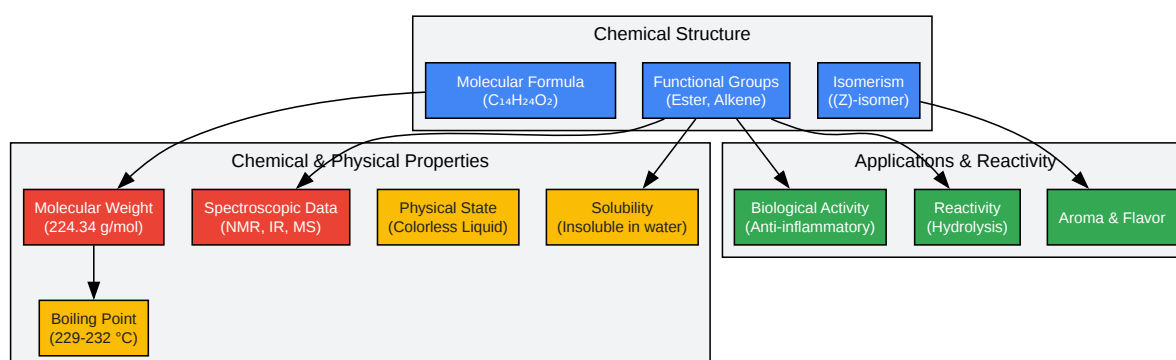
Objective: To identify the functional groups present in **neryl isobutyrate**.

Methodology:

- Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735  $\text{cm}^{-1}$ ), C-O stretches, and C-H stretches.

## Visualizations

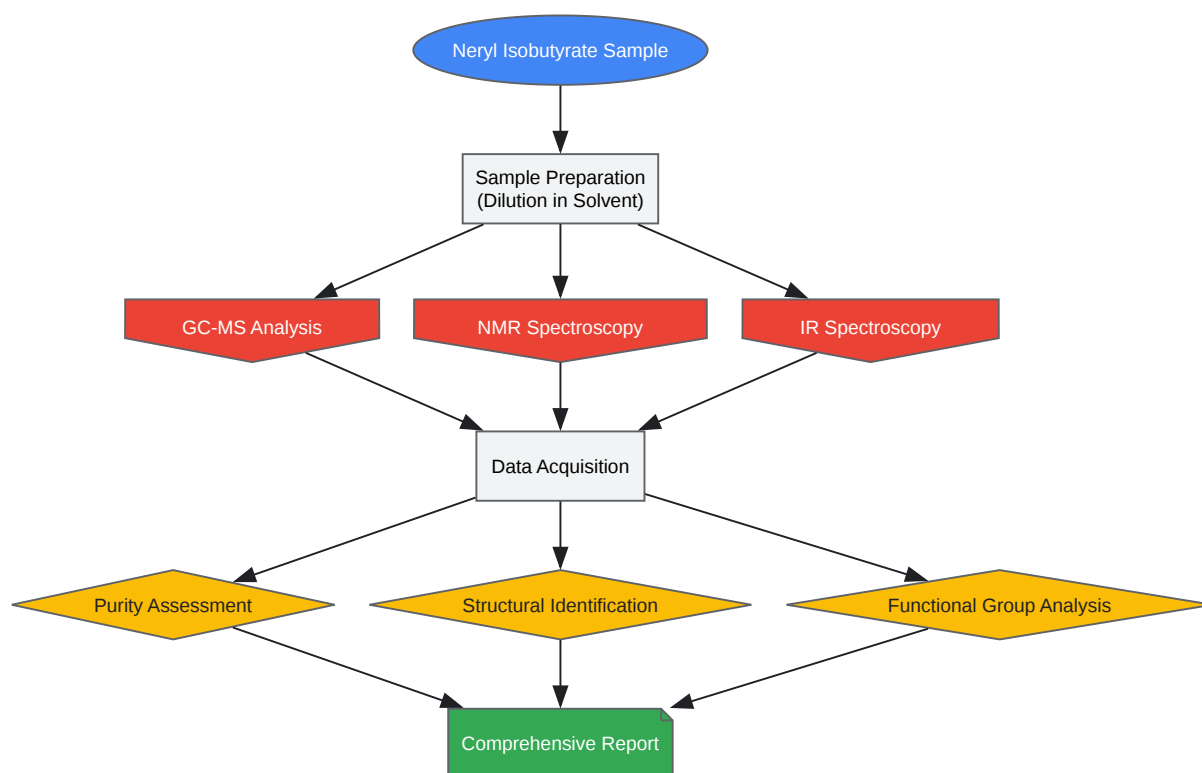
### Logical Relationship: Structure and Properties



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Caption: Relationship between chemical structure and properties of **neryl isobutyrate**.

## Experimental Workflow for Analysis

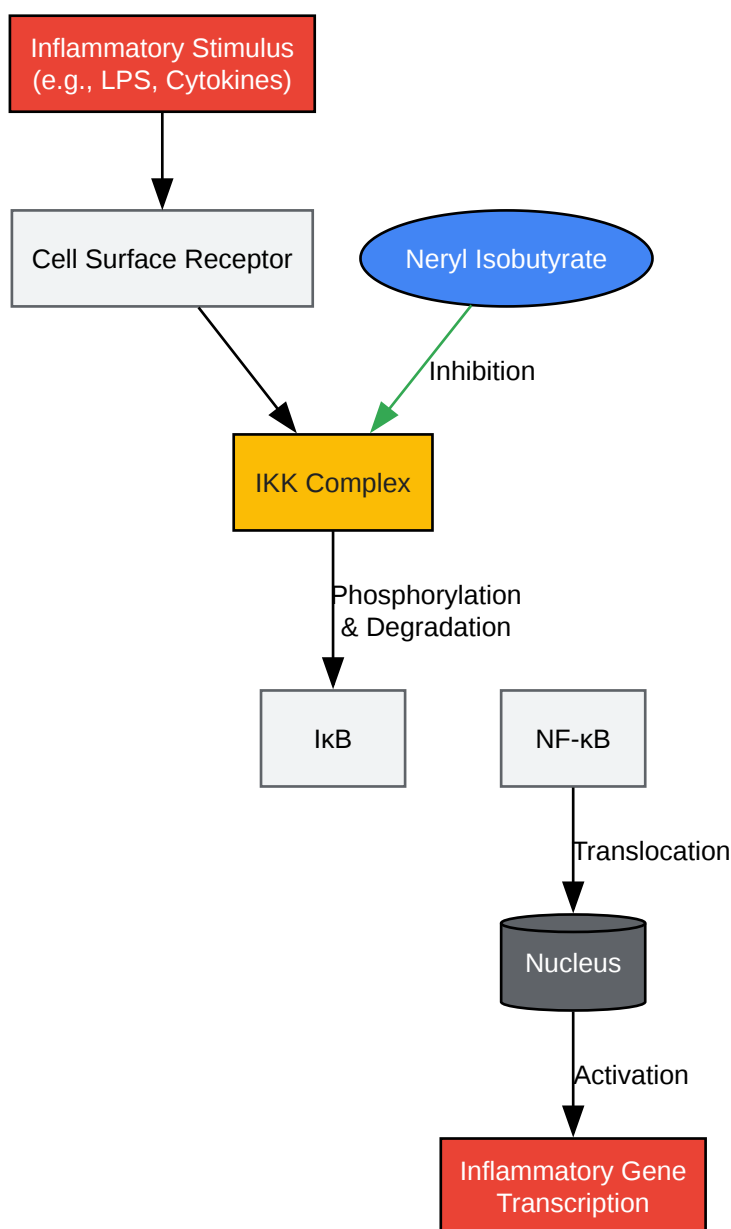


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Caption: General experimental workflow for the analysis of **neryl isobutyrate**.

## Potential Anti-inflammatory Signaling Pathway

Given that **neryl isobutyrate** is reported to have anti-inflammatory effects, a plausible mechanism of action could involve the modulation of the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.



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Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by **neryl isobutyrate**.

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